molecular formula C15H17NO B1328351 5-Methyl-2-(2-phenylethoxy)aniline CAS No. 806603-62-3

5-Methyl-2-(2-phenylethoxy)aniline

Cat. No. B1328351
CAS RN: 806603-62-3
M. Wt: 227.3 g/mol
InChI Key: DUNMQAMYFPNOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of anilines, which includes “5-Methyl-2-(2-phenylethoxy)aniline”, can be achieved through various methods. One such method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(2-phenylethoxy)aniline” consists of a benzene ring with a methyl group and a phenylethoxy group attached to it. The nitrogen atom in the aniline group forms a bond with the benzene ring .


Chemical Reactions Analysis

Anilines, including “5-Methyl-2-(2-phenylethoxy)aniline”, are known to undergo various chemical reactions. For instance, they can participate in reactions for making anilines, which are precursors of many high-value chemical products . They can also react with light and two transition-metal catalysts to make products known as anilines .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

5-Methyl-2-(2-phenylethoxy)aniline: is utilized in medicinal chemistry for the synthesis of bioactive compounds. Its structure is amenable to modifications that can enhance the lipophilicity of pharmaceuticals, making them more biologically accessible . This compound serves as a precursor in the synthesis of various drugs, where its aniline component is often a key functional group in pharmacologically active molecules.

Catalysis: Methylation Reactions

In the field of catalysis, this compound is involved in methylation reactions. It can undergo efficient methylation with methanol catalyzed by cyclometalated ruthenium complexes. This process is significant as it offers a greener alternative to traditional methylation methods, which often involve toxic and waste-generating alkylating agents .

Organic Synthesis: Building Blocks for Heterocycles

5-Methyl-2-(2-phenylethoxy)aniline: acts as a building block in the construction of heterocyclic compounds such as quinolines. These structures are central to many synthetic organic chemistry applications due to their presence in numerous natural products and pharmaceuticals .

Materials Science: Conductive Polymers

In materials science, this compound contributes to the development of conductive polymers. Anilines are key monomers in the production of polyaniline, a polymer known for its electrical conductivity and applications in optoelectronic devices .

Nanotechnology: Nanocomposite Fabrication

The aniline derivative is also significant in nanotechnology, particularly in the fabrication of nanocomposites. These materials combine the conductive properties of anilines with other materials to enhance features like mechanical strength, thermal stability, and electrical conductivity .

Environmental Science: Sensors and Water Purification

Due to its reactive nature, 5-Methyl-2-(2-phenylethoxy)aniline is used in environmental science to create sensors that detect various chemicals. Additionally, its derivatives can be incorporated into materials for water purification systems, helping to remove contaminants from water sources .

Pharmaceutical Development: Drug Design

This compound is integral to pharmaceutical development, where it is used in drug design. Its molecular structure allows for the creation of compounds with specific interactions at the biological interface, leading to the development of new therapeutic agents .

Green Chemistry: Sustainable Chemical Processes

Lastly, 5-Methyl-2-(2-phenylethoxy)aniline plays a role in green chemistry. It is part of sustainable chemical processes that aim to reduce waste and avoid the use of hazardous substances. Its use in methylation reactions is one such example, where it contributes to cleaner, more environmentally friendly methodologies .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and to handle it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methyl-2-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-7-8-15(14(16)11-12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMQAMYFPNOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649861
Record name 5-Methyl-2-(2-phenylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(phenethyloxy)aniline

CAS RN

806603-62-3
Record name 5-Methyl-2-(2-phenylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.